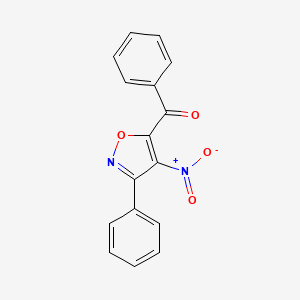
(4-Nitro-3-phenyl-1,2-oxazol-5-yl)-phenylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Nitro-3-phenyl-1,2-oxazol-5-yl)-phenylmethanone is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitro-3-phenyl-1,2-oxazol-5-yl)-phenylmethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-nitrobenzaldehyde with phenylacetic acid in the presence of a dehydrating agent to form the oxazole ring. The reaction conditions often include the use of a solvent such as acetic acid and a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(4-Nitro-3-phenyl-1,2-oxazol-5-yl)-phenylmethanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases, depending on the type of substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the phenyl rings.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Nitro-3-phenyl-1,2-oxazol-5-yl)-phenylmethanone would depend on its specific biological target. Generally, oxazole derivatives can interact with various enzymes and receptors, modulating their activity. The nitro group may play a role in redox reactions within biological systems, while the phenyl groups can interact with hydrophobic pockets in proteins.
Comparación Con Compuestos Similares
Similar Compounds
(4-Nitro-3-phenyl-1,2-oxazol-5-yl)-phenylmethanol: Similar structure but with a hydroxyl group instead of a ketone.
(4-Nitro-3-phenyl-1,2-oxazol-5-yl)-phenylamine: Similar structure but with an amino group instead of a ketone.
Uniqueness
(4-Nitro-3-phenyl-1,2-oxazol-5-yl)-phenylmethanone is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both nitro and oxazole groups can lead to unique reactivity and interactions with biological targets.
Propiedades
Número CAS |
121246-80-8 |
|---|---|
Fórmula molecular |
C16H10N2O4 |
Peso molecular |
294.26 g/mol |
Nombre IUPAC |
(4-nitro-3-phenyl-1,2-oxazol-5-yl)-phenylmethanone |
InChI |
InChI=1S/C16H10N2O4/c19-15(12-9-5-2-6-10-12)16-14(18(20)21)13(17-22-16)11-7-3-1-4-8-11/h1-10H |
Clave InChI |
OIWYRDZGXRXJPB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NOC(=C2[N+](=O)[O-])C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


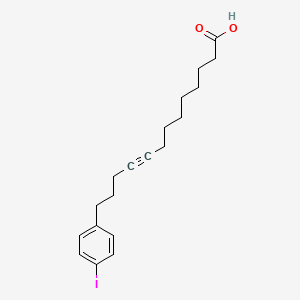

![Methyl 9-[5-(1-butoxybutyl)furan-2-YL]nonanoate](/img/structure/B14296115.png)
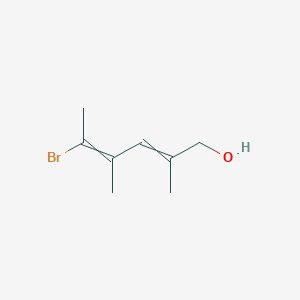
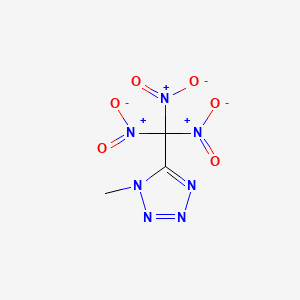
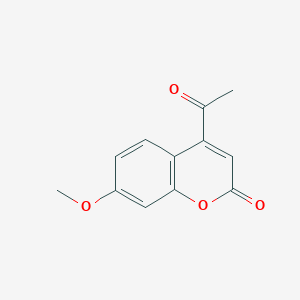
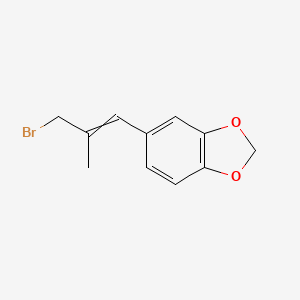
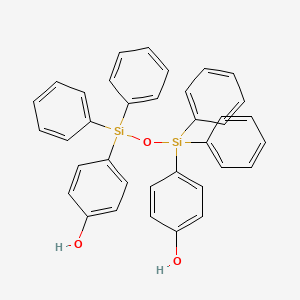
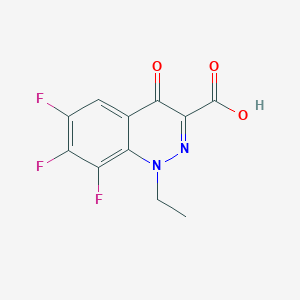


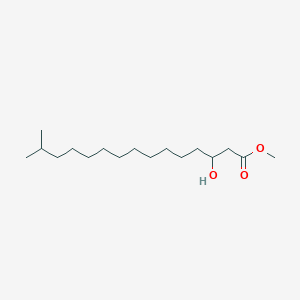
![Bis{4-[oxo(phenyl)acetyl]phenyl} 4,4'-oxydibenzoate](/img/structure/B14296179.png)
![2,2-Dimethyl-3-[(methylsulfanyl)methoxy]-3-oxopropanoate](/img/structure/B14296180.png)
